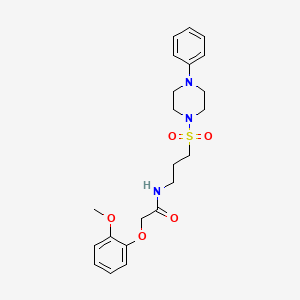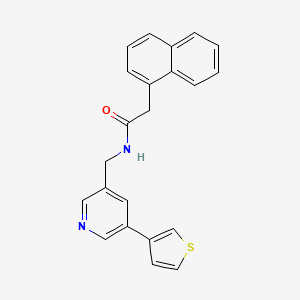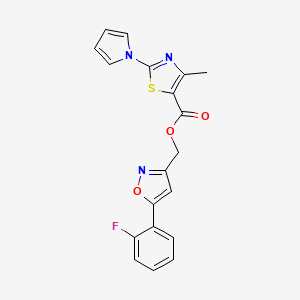
(5-(2-fluorophenyl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an isoxazole ring, a fluorophenyl group, a thiazole ring, and a pyrrole ring. These groups are common in many biologically active compounds and could potentially contribute to various chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole and thiazole rings, possibly through cyclization reactions. The fluorophenyl group could be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The isoxazole and thiazole rings would contribute to the rigidity of the molecule, while the fluorophenyl group could potentially participate in pi stacking interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the fluorine atom on the phenyl ring could be substituted with other groups. Additionally, the compound could potentially participate in reactions involving the nitrogen atoms in the isoxazole, thiazole, and pyrrole rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings and a fluorophenyl group could contribute to its lipophilicity, which could in turn influence its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on similar compounds emphasizes advancements in synthesis techniques and structural characterization, crucial for understanding chemical behaviors and properties. For example, Kariuki et al. (2021) reported on the synthesis and structural characterization of isoxazol- and thiazol-containing compounds, highlighting methods for achieving high yields and analyzing crystalline structures via single crystal diffraction (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Biological and Antimicrobial Applications
Thiazole and isoxazole derivatives have been explored for their biological activities, including antimicrobial and antitumor effects. Potkin et al. (2014) demonstrated the synthesis of isoxazolyl- and isothiazolylcarbamides showing significant antitumor activity, suggesting their potential in enhancing the efficacy of existing cytostatic drugs (Potkin, Petkevich, Kletskov, Zubenko, Kurman, Pashkevich, Gurinovich, & Kulchitskiy, 2014). Similarly, Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules with high antiproliferative activity against various cancer cell lines, underscoring the therapeutic potential of such compounds (Ivasechko et al., 2022).
Corrosion Inhibition
Thiazole-based derivatives have also been studied for their application in corrosion inhibition. Chaitra et al. (2016) explored thiazole-based pyridine derivatives as potential corrosion inhibitors for mild steel, providing insights into their effectiveness and mechanisms of action (Chaitra, Mohana, & Tandon, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c1-12-17(27-19(21-12)23-8-4-5-9-23)18(24)25-11-13-10-16(26-22-13)14-6-2-3-7-15(14)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTMGPJSIJHCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
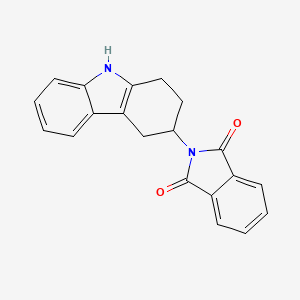
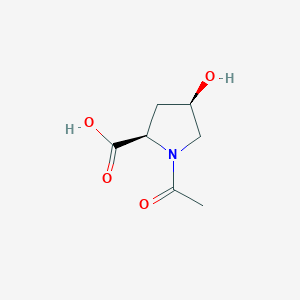
![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2774797.png)

![Bicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B2774801.png)
![1-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2774802.png)
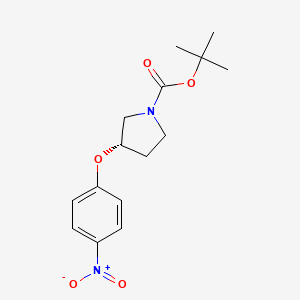

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2774808.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide](/img/structure/B2774809.png)
![1-(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2774811.png)
